2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid is an organic compound with significant interest in medicinal chemistry. It is characterized by its unique indene structure, which contributes to its biological activity. The compound is classified as a non-proteinogenic amino acid and has been studied for its potential therapeutic applications.
The compound is derived from the indene family, specifically featuring a 2-amino group and an acetic acid moiety. Its classification falls under amino acids and derivatives, often associated with neuroprotective properties and potential roles in neurotransmission modulation. The compound has various synonyms, including 2-amino-2-indanylacetic acid and 1H-Indene-1-acetic acid, α-amino-2,3-dihydro-, highlighting its structural variations and related compounds.
The synthesis of 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid typically involves several key steps:
The reaction scheme can be summarized as follows:
The molecular formula of 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid is , with a molecular weight of approximately 191.23 g/mol. The compound features a chiral center at the carbon atom adjacent to the amino group.
Key structural details include:
These identifiers facilitate the identification of the compound in chemical databases.
The compound can participate in various chemical reactions typical of amino acids:
These reactions expand the utility of 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid in synthetic organic chemistry.
The mechanism of action for 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid is primarily linked to its interaction with neurotransmitter systems. Studies suggest that it may modulate the activity of certain receptors involved in neurotransmission, potentially acting as a neuroprotective agent.
Research indicates that the compound may exhibit antioxidant properties, possibly through scavenging reactive oxygen species or inhibiting oxidative stress pathways in neuronal cells. This mechanism is crucial for its proposed applications in neurodegenerative diseases.
The physical properties of 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid include:
Chemical properties include:
These properties are essential for understanding how the compound behaves under various experimental conditions.
The primary applications of 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid are found in medicinal chemistry and pharmacology:
2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid represents a structurally unique amino acid derivative characterized by the fusion of a glycine backbone with the hydrophobic, bicyclic 2,3-dihydro-1H-indene (indane) moiety. This molecular architecture features a chiral center at the α-carbon position, where the amino group and indane substituent are attached. The systematic IUPAC name precisely defines the core structure as (S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid for the enantiomerically pure L-configuration [1]. The compound exists as enantiomeric pairs designated as D- and L-2-indanylglycine, with the chiral center configuration critically determining its three-dimensional orientation and biochemical interactions [3].
The indane ring system provides significant structural rigidity compared to flexible alkyl chains in proteinogenic amino acids, while maintaining conformational adaptability through its partially saturated bicyclic framework. This hybrid structure creates distinctive electronic and steric environments around both the carboxylic acid and amino functional groups, substantially influencing its reactivity and molecular recognition properties. The compound's stereochemistry is rigorously defined using the Cahn-Ingold-Prelog system, with enantiomers identified as (R) and (S) configurations [3]. This precise stereochemical designation is essential for understanding its behavior in asymmetric synthesis and biological systems.
Table 1: Systematic and Common Nomenclature
Nomenclature Type | Designation |
---|---|
IUPAC Name | (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid |
Common Synonyms | L-2-Indanylglycine; H-DL-2-Indanyl-Gly-OH |
Stereochemical Variants | (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid (D-enantiomer) |
Alternative Names | α-Amino-2-Indanacetic Acid; 2-(2,3-Dihydro-1H-inden-2-yl)glycine |
CAS Numbers | 155239-51-3 (S-enantiomer); 181227-46-3 (R-enantiomer); 16655-90-6 (racemate) [2] [3] [4] |
The development of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid emerged from strategic efforts to design constrained amino acid analogs that combine conformational restriction with enhanced bioavailability. The indane scaffold entered pharmaceutical prominence through non-amino acid drugs like indinavir (Crixivan®), demonstrating the pharmacophoric value of this bicyclic system in medicinal chemistry. This historical precedent motivated exploration of indane-constrained amino acids beginning in the 1990s, with synthetic accessibility established through adaptation of classical amino acid synthesis routes including Strecker and amidomalonate methodologies [2].
The racemic mixture (CAS: 16655-90-6) initially served as a precursor for enantiomeric resolution studies aimed at obtaining both chiral forms in high optical purity. Pharmaceutical interest intensified when Boehringer Ingelheim incorporated derivatives of this amino acid as key structural components in experimental therapeutics, notably featuring in the molecular design of BI-3802—a compound made accessible through their open innovation portal [2]. This transition from academic curiosity to pharmaceutical building block illustrates the compound's evolving significance in drug discovery paradigms. The synthesis routes documented in chemical literature reveal iterative methodological refinements, progressing from early racemic preparations to contemporary asymmetric syntheses capable of delivering both enantiomers with greater than 99% enantiomeric excess.
2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid has emerged as a privileged chiral synthon in pharmaceutical synthesis due to the favorable spatial orientation of its functional groups and the conformational constraints imparted by the indane system. The molecule serves as a geometrically restricted glycine equivalent, enabling peptide backbone modifications that simultaneously enhance metabolic stability and influence secondary structure formation in peptidomimetics. The synthetic versatility of this scaffold is demonstrated in its application across diverse therapeutic targets, particularly in the development of protease inhibitors where transition-state mimicry is essential [5].
Table 2: Key Molecular Properties
Property | Specification | Significance |
---|---|---|
Molecular Formula | C₁₁H₁₃NO₂ [2] | Determines synthetic pathways |
Molecular Weight | 191.23 g/mol [2] | Impacts pharmacokinetic parameters |
Chiral Centers | 1 (Cα) [3] | Dictates enantioselective applications |
Hydrogen Bond Donors | 2 (NH₂, COOH) | Influences membrane permeability |
Hydrogen Bond Acceptors | 3 (N, 2 × O) | Affects solvation and crystal packing |
SMILES Notation | O=C(O)C(N)C1CC2=C(C=CC=C2)C1 [2] | Standardized structural representation |
The constrained indane moiety effectively restricts rotational freedom around the Cα-Cβ bond, reducing conformational entropy upon binding to biological targets—a thermodynamic advantage that translates to enhanced binding affinity in target engagement. Synthetic applications exploit both enantiomers: The (S)-configuration (L-enantiomer) typically serves in natural-peptide-like sequences, while the (R)-enantiomer (D-configuration) introduces backbone inversions that confer protease resistance [3]. This stereochemical versatility enables medicinal chemists to strategically modulate peptide conformation, bioavailability, and target specificity. The carboxylic acid functionality readily participates in amide coupling reactions using standard peptide synthesis protocols, while the nucleophilic amino group can be selectively protected using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) strategies, enabling its seamless incorporation into solid-phase peptide synthesis workflows.
Table 3: Synthetic Applications in Drug Development
Application Context | Molecular Role | Example Derivatives |
---|---|---|
Peptide Backbone Modification | Conformationally restricted glycine analog | (S)-2-((3R,6R)-3-Indan-2-yl-6-isobutyl-2,5-dioxo-piperazin-1-yl)-N-isopropyl-2-phenyl-acetamide [2] |
Protease Inhibitor Design | Transition-state mimic component | (R)-2-((3R,6R)-3-Indan-2-yl-6-isobutyl-2,5-dioxo-piperazin-1-yl)-N-isopropyl-2-(4-methanesulfonyl-phenyl)-acetamide [2] |
Chiral Auxiliary Applications | Stereodirecting scaffold | (S)-N-tert-butyl-2-[(3R,6R)-3-(2,3-dihydro-1H-inden-2-yl)-6-isobutyl-2,5-dioxopiperazin-1-yl]-2-phenylethanamide [2] |
Bicyclic Peptide Synthesis | Structural constraint element | 2-[(tert-butoxycarbonylamino-indan-2-yl-acetyl)-(tert-butylcarbamoyl-phenyl-methyl)-amino]-4-methyl-pentanoic acid methyl ester [2] |
The compound's synthetic utility extends beyond conventional peptide chemistry into innovative domains including foldamer development and catalyst design. Its commercial availability in both enantiomeric forms (typically ≥95% enantiomeric excess) through specialized chemical suppliers has accelerated its adoption in drug discovery pipelines [3] [4]. Recent patent literature reveals sophisticated applications where this amino acid analog serves as a molecular hinge in kinase inhibitors and as a chiral spacer in antibody-drug conjugates, demonstrating its versatility in addressing diverse structural challenges in modern medicinal chemistry. The progressive decrease in bulk pricing from $284/mg to approximately $1.46/mg at gram quantities over the past decade reflects both improved synthetic methodologies and increased industrial demand [5].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7